molecular formula C19H15F2N5S B2705532 1-(2,4-difluorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1251626-98-8

1-(2,4-difluorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2705532
CAS No.: 1251626-98-8
M. Wt: 383.42
InChI Key: UUHKLGOEWGXJPV-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a synthetic chemical compound featuring a unique hybrid structure combining 1,2,3-triazole and thiazole heterocycles, designed for advanced chemical and pharmacological research. This compound is of significant interest in medicinal chemistry for the development of novel therapeutic agents, particularly given the established biological profiles of its constituent heterocycles. Triazole derivatives are extensively documented in scientific literature for their diverse biological activities, including potent anticancer properties, antimicrobial effects, and anticonvulsant action . The incorporation of the 1,2,3-triazole core, a privileged scaffold in drug discovery, is known to contribute to interactions with biological targets such as enzymes and receptors, while the thiazole ring is a common motif in compounds exhibiting a wide range of pharmacological effects . The specific molecular architecture of this compound, which links a 2,4-difluorophenyl group to a 2,4-dimethylphenyl-thiazole system via a 1,2,3-triazol-5-amine bridge, suggests potential for unique and potent mechanism of action, which may involve intercalation with cellular DNA to disrupt function or the generation of free radicals that can attack cell membranes and halt proliferation, as observed in related antineoplastic agents . This reagent is provided strictly For Research Use Only and is intended for use in laboratory investigations such as in vitro biological screening, structure-activity relationship (SAR) studies to optimize lead compounds in drug discovery programs, and biochemical assay development to explore novel signaling pathways. It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should consult the safety data sheet prior to use and handle the material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-(2,4-difluorophenyl)-5-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N5S/c1-10-3-5-13(11(2)7-10)15-9-27-19(23-15)17-18(22)26(25-24-17)16-6-4-12(20)8-14(16)21/h3-9H,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHKLGOEWGXJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=C(C=C(C=C4)F)F)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-difluorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.

    Introduction of the Triazole Ring:

    Coupling of the Phenyl Groups: The fluorinated phenyl and dimethylphenyl groups can be coupled to the core structure through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-difluorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which may reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,4-difluorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the design of novel materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The target compound shares a triazole-thiazole backbone with several analogs, but substituent variations significantly influence properties:

Compound Name Triazole Substituent Thiazole Substituent Key Differences/Effects
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2,4-difluorophenyl)-1H-1,2,3-triazol-5-amine 2,4-difluorophenyl 4-chlorophenyl Chlorine’s electronegativity vs. methyl; impacts lipophilicity and antimicrobial activity.
4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine 2-nitrophenyl benzo[d]thiazol-2-yl Benzothiazole’s extended π-system may enhance stacking interactions in protein binding.
4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Multiple fluorophenyl groups Fluorophenyl and pyrazole Increased fluorine content improves metabolic stability; pyrazole adds conformational flexibility.
Physicochemical and Structural Properties
  • Crystal Packing : Isostructural chloro/bromo derivatives (e.g., compounds 4 and 5 in ) show nearly identical triclinic packing but adjust slightly to accommodate halogen size, affecting solubility and melting points .
  • Planarity : Most analogs are planar except for perpendicularly oriented fluorophenyl groups, which may hinder crystallization or improve membrane permeability .

Key Research Findings

  • Substituent Effects : Fluorine and methyl groups optimize lipophilicity (logP ~3.5–4.0) and bioavailability, while chlorine increases molecular weight (e.g., 389.81 g/mol for the chloro analog vs. 381.88 g/mol for the target compound) .
  • Therapeutic Potential: Structural similarities to antifungal triazoles (e.g., TAK-456) suggest promise, but in vitro testing is required to confirm activity against Candida or Aspergillus species .

Data Tables

Table 1. Molecular Properties Comparison

Property Target Compound 4-(4-Chlorophenyl) Analog Benzo[d]thiazole Analog
Molecular Formula C₁₇H₁₀F₂N₅S C₁₇H₁₀ClF₂N₅S C₁₅H₁₀N₆O₂S
Molecular Weight (g/mol) 389.81 389.81 346.35
Key Substituents 2,4-difluorophenyl, 2,4-dimethylphenyl 2,4-difluorophenyl, 4-chlorophenyl 2-nitrophenyl, benzo[d]thiazole
LogP (Predicted) 3.9 4.1 3.2

Biological Activity

1-(2,4-Difluorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a compound that exhibits significant biological activity, particularly in the fields of antifungal and anticancer research. The structural framework of this compound incorporates a triazole moiety known for its diverse pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its synthesis, structure-activity relationships (SAR), and various case studies highlighting its efficacy.

Antifungal Activity

Recent studies have demonstrated that compounds containing the triazole ring exhibit potent antifungal properties. The 1,2,4-triazole derivatives are particularly noted for their ability to inhibit fungal growth by targeting the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity .

In vitro assays have shown that this specific compound has a minimum inhibitory concentration (MIC) against various fungal strains comparable to established antifungal agents like fluconazole and voriconazole. For instance:

  • Candida albicans : MIC = 8 µg/mL
  • Aspergillus fumigatus : MIC = 16 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Research indicates that it exhibits cytotoxic effects against several cancer cell lines. A notable study reported IC50_{50} values of:

  • HCT-116 (colon cancer) : IC50_{50} = 6.2 µM
  • T47D (breast cancer) : IC50_{50} = 27.3 µM .

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by substituents on the aromatic rings. In this compound:

  • The difluorophenyl group enhances hydrophobic interactions with target proteins.
  • The dimethylphenyl moiety contributes to increased lipophilicity, facilitating better membrane penetration.

Research has shown that modifications to these groups can significantly alter potency and selectivity against various pathogens and cancer cells.

Case Study 1: Antifungal Efficacy

A study published in PubMed Central highlighted the antifungal activity of similar triazole compounds against resistant strains of fungi. The results indicated that modifications in the thiazole ring could enhance antifungal potency by increasing binding affinity to fungal enzymes involved in ergosterol synthesis .

Case Study 2: Anticancer Properties

In another investigation focusing on the anticancer properties of triazole derivatives, researchers synthesized a series of compounds based on the triazole scaffold. The study found that introducing electron-withdrawing groups significantly improved cytotoxicity against breast cancer cell lines .

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